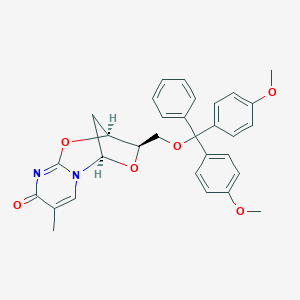

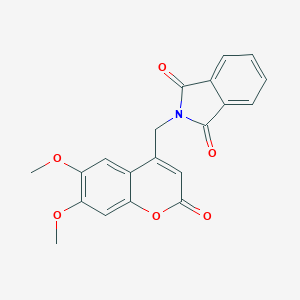

5'-O-(4,4'-二甲氧基三苯甲基)-2,3'-脱水胸苷

描述

Synthesis Analysis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine involves organic synthesis techniques that yield the compound with high specificity. Blocher et al. (2002) developed an organic synthesis method for this compound, including characterizations like NMR and MS data. Their approach allows for the efficient 18F-labeling of the compound, highlighting its significance in the preparation of radiolabeled probes for diagnostic imaging (Blocher et al., 2002).

Molecular Structure Analysis

The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is critical for its function and reactivity. Zhao et al. (2008) synthesized 5'-O-tosyl-2,3'-anhydrothymidine and analyzed its crystal structure, providing insights into the spatial arrangement and potential reactivity sites of such compounds (Zhao et al., 2008).

科学研究应用

合成手性纯的二胸苷磷酸形态衍生物 (尾崎、山名和清水,1989)。

用于合成含有特定修饰核苷酸的寡脱氧核苷酸 (ODN) (王和斯托伊萨夫列维奇,2000)。

合成含有 T-CH2-T 二聚体的 DNA 片段 (维尼曼、马雷尔、埃尔斯特和布姆,2010)。

增强对发夹中 DNA 茎侧翼的靶向并稳定 DNA 三通连接 (哈塔布和佩德森,1998)。

用于寡核苷酸的荧光标记和非放射性 DNA 测序 (霍莱茨、莫勒、克纳夫、莱因哈特和切赫,1993)。

作为可溶性载体,在溶液中合成短寡-2'-脱氧核苷酸 (孔古尔特塞夫、拉科宁、莫利纳和维尔塔,2013)。

合成和表征修饰的 DNA 片段 (罗米欧、加斯帕鲁托和卡迪特,1999)。

合成二核苷酸磷硫代酸酯 (姚、马和卡鲁瑟斯,1990)。

掺入 DNA 以合成新型 N-取代胍连接的核苷酸二聚体 (范登德里舍、沃特曼斯、霍格马滕斯、阿肖特和赫德温,1993)。

用作合成 3'-脱氧-3'-[18F]氟胸苷 ([18F]FLT) 的前体 (沃达尔斯基、艾森巴特、韦伯、亨泽、哈伯科恩和艾森胡特,2000)。

用于体内测量肿瘤中的 DNA 合成 (布洛赫、昆茨施、魏和马库拉,2002)。

构象锁定核苷酸的合成和立体化学分配 (王,1999)。

合成含有 2,5-二取代四唑环的胸苷二聚体,用于研究 DNA/DNA 和 DNA/RNA 双链体的热稳定性 (菲利切夫、马林、奥斯特洛夫斯基和佩德森,2002)。

插入 DNA 以在完整的二级结构上为反义寡核苷酸呈现新靶标 (阿卜杜勒-拉赫曼、阿里和佩德森,1996)。

首次合成碳环寡胸苷酸酯,用于合成各种中间体 (塞姆佐、塞奇、萨吉和厄特沃斯,1990)。

[18F]FLT 作为肿瘤增殖 PET 成像的示踪剂 (马库拉、布洛赫、昆茨施、皮尔特、魏和格里尔森,2000)。

合成源自修饰核苷酸的硫代磷酰胺,用于机理研究和大规模合成 (萨巴赫、费特斯、戈赛因、奥尼尔和科斯蒂克,2004)。

非水溶液中核苷酸酸催化脱甲苯基的机理 (罗素、劳斯、阿瑟顿和佩奇,2009)。

一种不使用氨合成寡核苷酸的合成程序 (埃里蒂亚、罗布尔斯、阿维尼奥、阿尔贝里科和佩德罗索,1992)。

改进 [18F]FLT 的合成,用于临床应用 (克莱伊、斯蒂尔、布雷迪、埃尔、派克和卢斯拉,2001)。

安全和危害

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine has Hazard Statements H413 . Precautionary Statements include P273 - P501 . It is classified as Aquatic Chronic 4 . The storage class code is 13 - Non Combustible Solids . The flash point is not applicable . Personal protective equipment is required .

属性

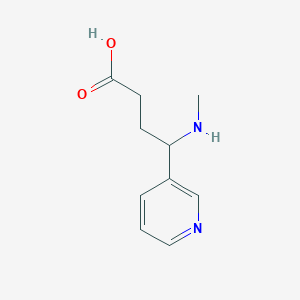

IUPAC Name |

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIHODJLJEUEJ-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573118 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine | |

CAS RN |

191474-13-2 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)